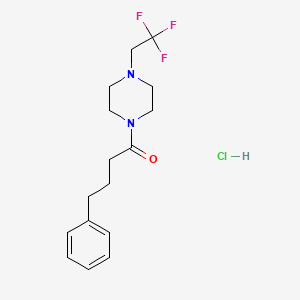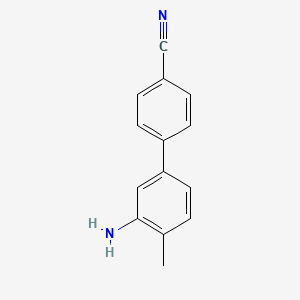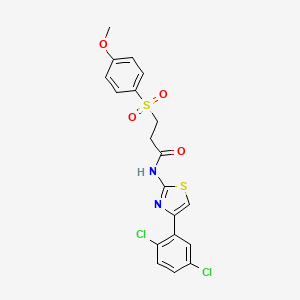
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as DTT-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 is a novel small molecule inhibitor that targets the protein-protein interaction between p53 and its negative regulator, MDM2. This interaction is crucial for the regulation of the p53 tumor suppressor pathway, which is frequently disrupted in various types of cancer.
作用機序
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and physiological effects:
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been shown to induce the expression of p53 target genes, such as p21 and Bax, in cancer cells. This activation of the p53 pathway leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of tumor growth. N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
One of the major advantages of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is its specificity for the p53-MDM2 interaction, which makes it a potential candidate for targeted therapy. N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also shown synergistic effects with other anticancer drugs, making it a potential candidate for combination therapy. However, one of the limitations of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is its poor solubility, which can affect its bioavailability and efficacy in vivo.
将来の方向性
Further research is needed to optimize the synthesis and formulation of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide to improve its solubility and bioavailability. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in humans. Furthermore, the potential of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide as a combination therapy with other anticancer drugs needs to be explored in more detail. Finally, the potential of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, needs to be investigated.
合成法
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form 2,5-dichlorothiophene-3-carbonyl chloride. This intermediate is then reacted with 4-aminothiazole to form the key intermediate, which is subsequently reacted with 4-methoxybenzenesulfonyl chloride to obtain the final product, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide.
科学的研究の応用
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown promising results in preclinical studies as a potential cancer therapeutic. By inhibiting the p53-MDM2 interaction, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has demonstrated efficacy in various types of cancer, including breast cancer, lung cancer, and leukemia. Furthermore, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown synergistic effects with other anticancer drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)9-8-18(24)23-19-22-17(11-28-19)15-10-12(20)2-7-16(15)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIUDIGWZJJBLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

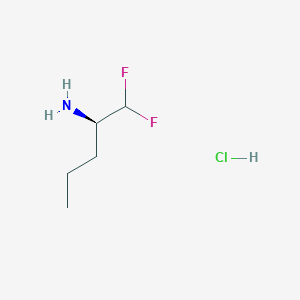
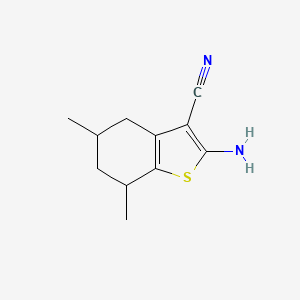
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
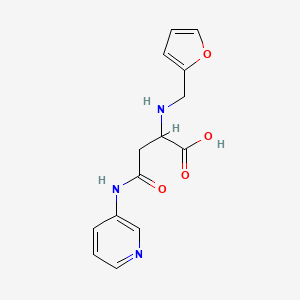

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)
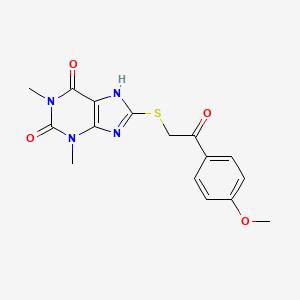
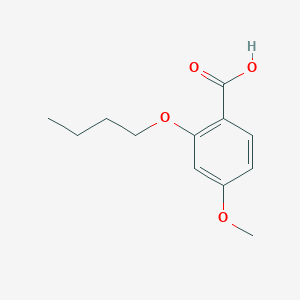
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2383874.png)
